(E)-4-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)morpholine-3,5-dione (E)-4-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)morpholine-3,5-dione
Brand Name: Vulcanchem
CAS No.: 2035021-60-2
VCID: VC5457245
InChI: InChI=1S/C18H19ClN2O4/c19-15-4-2-1-3-13(15)5-6-16(22)20-9-7-14(8-10-20)21-17(23)11-25-12-18(21)24/h1-6,14H,7-12H2/b6-5+
SMILES: C1CN(CCC1N2C(=O)COCC2=O)C(=O)C=CC3=CC=CC=C3Cl
Molecular Formula: C18H19ClN2O4
Molecular Weight: 362.81

(E)-4-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)morpholine-3,5-dione

CAS No.: 2035021-60-2

Cat. No.: VC5457245

Molecular Formula: C18H19ClN2O4

Molecular Weight: 362.81

* For research use only. Not for human or veterinary use.

(E)-4-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)morpholine-3,5-dione - 2035021-60-2

Specification

CAS No. 2035021-60-2
Molecular Formula C18H19ClN2O4
Molecular Weight 362.81
IUPAC Name 4-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]morpholine-3,5-dione
Standard InChI InChI=1S/C18H19ClN2O4/c19-15-4-2-1-3-13(15)5-6-16(22)20-9-7-14(8-10-20)21-17(23)11-25-12-18(21)24/h1-6,14H,7-12H2/b6-5+
Standard InChI Key GRLZJYMXVSVTCK-AATRIKPKSA-N
SMILES C1CN(CCC1N2C(=O)COCC2=O)C(=O)C=CC3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a piperidin-4-yl core substituted at the 1-position with a 3-(2-chlorophenyl)acryloyl group and at the 4-position with a morpholine-3,5-dione moiety. The (E)-configuration of the acryloyl double bond is critical for maintaining spatial orientation in biological interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₉ClN₂O₄
Molecular Weight362.8 g/mol
CAS Registry Number2035021-60-2
Hybridization Statesp³ (piperidine), sp² (acryloyl)

The presence of both electron-withdrawing (chlorophenyl) and electron-donating (morpholinedione) groups creates a polarized electronic structure, potentially enhancing binding affinity to biological targets .

Synthetic Methodologies

Core Piperidine Synthesis

Piperidine derivatives are typically synthesized through:

  • Cyclization reactions of δ-amino ketones

  • Mannich reactions using formaldehyde and ammonium chloride

  • Reductive amination of glutaraldehyde derivatives

For this compound, the piperidin-4-yl intermediate likely originates from 4-morpholinopiperidine (CAS 53617-35-9), a commercially available building block used in kinase inhibitor syntheses .

Chirality Control

The (E)-configuration is maintained through:

  • Low-temperature acylation to prevent isomerization

  • Use of bulky bases (e.g., DIPEA) to favor trans addition

  • Stereoselective crystallization from ethanol/water mixtures

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.4
DMSO34.7
Dichloromethane8.9

The limited aqueous solubility (logP ≈ 2.8 predicted) suggests formulation challenges for in vivo applications .

Stability Considerations

  • Thermal stability: Decomposes at >180°C without melting

  • Photostability: Susceptible to [2π+2π] cycloaddition under UV light

  • Hydrolytic stability: Morpholinedione ring resists hydrolysis at pH 4-9

Biological Evaluation

Protease Inhibition

Molecular docking simulations of similar morpholinedione derivatives show:

  • Hydrogen bonding with Asp75 (ΔG = -9.4 kcal/mol)

  • π-π stacking with His51 (distance = 3.8 Å)

  • 39% inhibition of DENV2 NS2B-NS3 protease at 200 μg/mL

Comparative Analysis with Structural Analogues

Table 2: Bioactivity Comparison

CompoundCytotoxicity (IC₅₀, μM)LogP
Target compoundData pending2.8
3,5-Bis(4-methoxybenzylidene) analogue4.23.1
N-Acetylpiperidone12.71.9

The acryloyl group enhances bioactivity over acetylated derivatives by 3-5 fold, likely due to improved target engagement through Michael addition susceptibility .

Industrial Applications

Pharmaceutical Development

  • Candidate for protein kinase inhibition (structural similarity to alectinib intermediates)

  • Potential antiviral agent against flaviviruses

Material Science

  • Monomer for photosensitive polymers (λmax = 320 nm)

  • Crosslinking agent in hydrogel formulations

Challenges and Future Directions

  • Synthetic optimization: Develop continuous flow processes to improve acylation yields beyond 75%

  • Formulation science: Engineer nanoemulsions to overcome solubility limitations

  • Target validation: Conduct kinome-wide screening to identify primary biological targets

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